3-(Trifluoromethyl)pyridine-4-acetic acid
Overview
Description
3-(Trifluoromethyl)pyridine-4-acetic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with an acetic acid moiety at the 4-position
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines are known to have broad applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
Trifluoromethylpyridines are known to have significant biological activities, suggesting that they may have notable effects at the molecular and cellular levels .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines suggest that these compounds may exhibit certain environmental stability .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)pyridine-4-acetic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The compound can act as both a substrate and an inhibitor of these enzymes, thereby influencing their activity and the overall metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor, leading to changes in the expression of genes involved in detoxification and metabolic processes . Additionally, the compound’s interaction with cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can result in altered cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular macromolecules . Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved detoxification processes . At higher doses, this compound can induce toxic effects, including oxidative stress, liver damage, and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significantly pronounced beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . Additionally, this compound can affect the levels of metabolites, such as reactive oxygen species and secondary messengers, thereby influencing cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in intracellular compartments . Transporters, such as organic anion-transporting polypeptides, facilitate the uptake and distribution of this compound in specific tissues . The compound’s localization and accumulation can influence its activity and the overall cellular response.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . In the mitochondria, this compound can influence mitochondrial respiration and energy production . In the nucleus, the compound can interact with transcription factors and chromatin, thereby affecting gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of 4-picoline, followed by oxidation and subsequent carboxylation to introduce the acetic acid group .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)pyridine-4-acetic acid often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Trifluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Lacks the acetic acid moiety but shares the trifluoromethyl group and pyridine ring.
4-(Trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.
2-(Trifluoromethyl)pyridine: Trifluoromethyl group at the 2-position, leading to different chemical properties and reactivity.
Uniqueness
3-(Trifluoromethyl)pyridine-4-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-4-12-2-1-5(6)3-7(13)14/h1-2,4H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFCIRDKDXVZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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